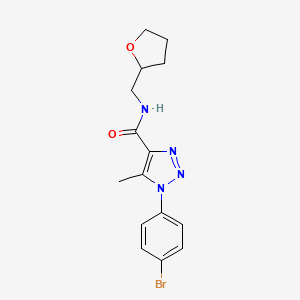![molecular formula C19H23ClN4O5S3 B2580345 Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 887890-57-5](/img/structure/B2580345.png)
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound notable for its multifaceted chemical structure. It belongs to the thiadiazole class of compounds, which often exhibit significant biological activities and are used in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor in the synthesis of other complex molecules and materials.
Biology
Studied for its potential antimicrobial and antifungal properties.
Medicine
Explored for its role in designing drugs targeting specific enzymes or pathways due to its structural diversity.
Industry
Used in the development of materials with unique properties, such as advanced polymers and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves multiple steps, typically starting from commercially available reagents. The general synthetic route can involve:
Formation of 1,3,4-thiadiazole: : This usually begins with the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Substitution Reaction: : Incorporating the 3-(azepan-1-ylsulfonyl)-4-chlorophenyl group through a nucleophilic aromatic substitution.
Coupling Reaction: : The final step involves coupling with ethyl bromoacetate in the presence of a base such as potassium carbonate, resulting in the esterification.
Industrial Production Methods
For industrial-scale production, the process is streamlined to optimize yield and purity. This might involve high-efficiency catalysts, large-scale reactors, and automated monitoring systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduced by agents like hydrogen in the presence of a catalyst.
Substitution: : Nucleophilic substitution at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Leads to desulfonated or reduced amine derivatives.
Substitution: : Yields various substituted thiadiazole derivatives.
Wirkmechanismus
Molecular Targets and Pathways
The compound’s activity often involves binding to specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various biomolecular targets, disrupting normal cellular functions or inhibiting pathogen growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: : Has an oxadiazole ring instead of a thiadiazole ring.
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-triazol-2-yl]sulfanyl}acetate: : Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is unique due to the specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds.
There you have it! A full rundown of this compound and its many facets. Curious about anything specific within the sections?
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O5S3/c1-2-29-16(25)12-30-19-23-22-18(31-19)21-17(26)13-7-8-14(20)15(11-13)32(27,28)24-9-5-3-4-6-10-24/h7-8,11H,2-6,9-10,12H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKLFJUXKXHMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2580265.png)

![1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2580268.png)



![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2580278.png)
![2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE](/img/structure/B2580279.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2580282.png)
![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)
